
pyridin-2-yl sulfenyl chloride
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Overview
Description
Pyridin-2-yl sulfenyl chloride is a chemical compound that belongs to the class of sulfenyl chlorides It is characterized by the presence of a sulfenyl chloride group attached to the second position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-2-yl sulfenyl chloride can be synthesized through the reaction of di(pyridin-2-yl) disulfide with sulfuryl chloride. The reaction typically involves the use of an inert solvent such as chloroform and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Electrophilic Addition to Alkenes
Pyridin-2-yl sulfenyl chloride undergoes regioselective electrophilic addition to alkenes, with outcomes influenced by the alkene’s electronic and steric properties.
Reaction with Styrene and Isoeugenol
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Mechanism :
Annulation Reactions
The compound participates in annulation processes to form fused heterocycles.
Thiazolo[3,2-a]pyridine Formation
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Key Features :
Reactivity with Tertiary Amines
This compound reacts with tertiary amines under oxidative conditions to form sulfonylethenamines.
Role in Photoredox Catalysis
The compound facilitates catalyst-free aerobic oxidations in the presence of visible light.
Oxidative β-Functionalization
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
2-Aminopyridine-3-sulfonyl chloride | Ru(bpy)₃(PF₆)₂, CH₃CN, visible light | Sulfonylethenamine | 23–44% |
Scientific Research Applications
Pyridin-2-yl sulfenyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyridin-2-yl sulfenyl chloride involves its reactivity as an electrophile. The sulfenyl chloride group can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties.
Comparison with Similar Compounds
Pyridine-2-sulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfenyl chloride group.
Pyridin-2-yl Sulfenyl Bromide: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: Pyridin-2-yl sulfenyl chloride is unique due to its specific reactivity profile, which allows for selective reactions in organic synthesis. Its ability to undergo both electrophilic addition and nucleophilic substitution makes it a versatile reagent in chemical research.
Q & A
Basic Research Questions
Q. What are the reliable synthetic methods for pyridin-2-yl sulfenyl chloride in laboratory settings?
this compound can be synthesized via two primary routes:
- NaClO₂-mediated oxidation : Reacting pyridine-2-thiol derivatives with NaClO₂ under acidic conditions yields this compound. Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiol to NaClO₂) and monitor reaction completion via TLC or HPLC .
- Cleavage of sulfenamides : Treat sulfenamide precursors with anhydrous HCl in inert solvents (e.g., dichloromethane) to generate sulfenyl chlorides. Ensure rigorous exclusion of moisture to prevent hydrolysis .
Q. What storage conditions are recommended to maintain the stability of this compound?
Store under inert atmosphere (argon or nitrogen) at –20°C in moisture-resistant containers. Avoid prolonged storage due to degradation risks, which can increase reactivity hazards. Regularly validate purity via NMR or mass spectrometry .
Q. How should researchers characterize the purity and structure of this compound?
Use a combination of:
- ¹H/¹³C NMR : Confirm absence of impurities (e.g., hydrolyzed byproducts like pyridine-2-thiol).
- Elemental analysis : Verify stoichiometry of Cl and S atoms.
- Mass spectrometry (ESI or EI) : Validate molecular ion peaks. Document methods in detail to ensure reproducibility, per guidelines for experimental reporting .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid contact with amines or moisture to prevent violent reactions.
- Dispose of waste via approved hazardous chemical protocols, including neutralization with ice-cold sodium bicarbonate .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound interacts with nucleophiles versus solvents?
this compound undergoes:
- Nucleophilic attack : Reacts with amines to form sulfenamides or with thiols to generate disulfides.
- Solvent participation : In protic solvents (e.g., anisole/HCl), solvent molecules may act as nucleophiles, forming adducts like 2-chloroanisole derivatives. Mechanistic studies using isotopic labeling (e.g., DCl) can clarify pathways .
Q. How can researchers mitigate competing byproducts during sulfenylation reactions?
- Control solvent polarity : Use aprotic solvents (e.g., DCM) to minimize hydrolysis.
- Temperature modulation : Lower temperatures (–10°C to 0°C) reduce side reactions with reactive solvents.
- Additive screening : Catalytic pyridine can sequester HCl, suppressing acid-mediated degradation .
Q. What computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations can model:
- Electrophilicity : Predict sites of nucleophilic attack (e.g., sulfur vs. pyridine nitrogen).
- Transition states : Optimize reaction conditions for desired pathways (e.g., sulfonamide vs. disulfide formation). Validate computational models with experimental kinetic data .
Q. How can contradictions in reported reactivity data (e.g., solvent effects) be resolved?
- Systematic solvent screens : Compare yields and byproducts in polar aprotic (DMF), non-polar (hexane), and chlorinated solvents.
- Cross-validation : Reproduce conflicting studies with standardized reagents and conditions.
- Mechanistic probes : Use trapping agents (e.g., TEMPO) to detect radical intermediates or solvent adducts .
Q. What strategies optimize this compound for material science applications (e.g., polymer functionalization)?
Properties
CAS No. |
59089-57-5 |
---|---|
Molecular Formula |
C5H4ClNS |
Molecular Weight |
145.61 g/mol |
IUPAC Name |
pyridin-2-yl thiohypochlorite |
InChI |
InChI=1S/C5H4ClNS/c6-8-5-3-1-2-4-7-5/h1-4H |
InChI Key |
LPSGLVVLTUUMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCl |
Origin of Product |
United States |
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